1-(3-Aminopyrrolidin-1-yl)propan-2-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)propan-2-one, also known as APVP, is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is commonly used in laboratory research.
Molecular Structure Analysis
The InChI code for 1-(3-Aminopyrrolidin-1-yl)propan-2-one is 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
1-(3-Aminopyrrolidin-1-yl)propan-2-one is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require additional information or experimental data.Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : The compound “1-(3-Aminopyrrolidin-1-yl)propan-2-one” is a type of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed, such as in proline derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Scientific Field: Drug Discovery
- Application : Pyrrolidine derivatives, including “1-(3-Aminopyrrolidin-1-yl)propan-2-one”, have been used in the synthesis of new bioactive compounds .
- Methods of Application : The synthesis involves the use of different synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
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Scientific Field: Antifungal Research
- Application : Some pyrrolidin-2-one derivatives have been found to exhibit moderate antifungal activity against certain strains of Candida .
- Methods of Application : The compounds were synthesized and then tested for their antifungal activity .
- Results : Certain compounds showed moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .
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Scientific Field: Endocrinological Investigation
- Application : A non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives has been found to have metabolic benefits .
- Methods of Application : The compound was administered chronically and its effects on glucose and triglyceride levels were measured .
- Results : The compound was found to reduce the level of triglycerides and glucose in rat plasma .
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Scientific Field: Synthesis of Bioactive Compounds
- Application : Pyrrolidin-2-one derivatives have been used in the synthesis of new bioactive compounds .
- Methods of Application : The synthesis involves the use of different synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
- Scientific Field: Antileishmanial Research
Safety And Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)4-9-3-2-7(8)5-9/h7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCUNCZGDNZICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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